molecular formula C26H33FN2O2S B374747 1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No.: B374747
M. Wt: 456.6g/mol
InChI Key: IQBYKZJJFMWOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H33FN2O2S

Molecular Weight

456.6g/mol

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C26H33FN2O2S/c1-18(2)19-4-6-24-22(15-19)23(16-20-3-5-21(27)17-25(20)32-24)29-11-9-28(10-12-29)8-7-26-30-13-14-31-26/h3-6,15,17-18,23,26H,7-14,16H2,1-2H3

InChI Key

IQBYKZJJFMWOSQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCC5OCCO5)C=CC(=C3)F

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCC5OCCO5)C=CC(=C3)F

Origin of Product

United States

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